2-[(3-Bromobenzyl)oxy]benzaldehyde
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Description
2-[(3-Bromobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
"2-[(3-Bromobenzyl)oxy]benzaldehyde" plays a crucial role in the synthesis and characterization of novel compounds. For instance, its derivatives, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, have been synthesized and characterized through various techniques like FT-IR, GC-MS, and NMR spectroscopy. These compounds' geometrical parameters and molecular properties, including atomic charges and orbital compositions, have been thoroughly investigated, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Balachander & Manimekalai, 2017).
Organic Synthesis Techniques
The compound serves as a key ingredient in advanced organic synthesis techniques. For example, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation showcases its versatility. This process, involving a three-step sequence with a palladium-catalyzed ortho-bromination as a crucial step, highlights the compound's role in facilitating the synthesis of substituted 2-bromobenzaldehydes, demonstrating its utility in developing complex organic molecules (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Catalysis and Reaction Engineering
In the realm of catalysis and reaction engineering, "this compound" and its derivatives have been explored for their catalytic properties. Research into enzyme-catalyzed asymmetric C–C-bond formation highlights the use of related benzaldehyde compounds as substrates in enzymatic reactions to synthesize chiral molecules, crucial for pharmaceuticals and agrochemicals. This research underscores the importance of such compounds in developing sustainable, biocatalytic processes for producing optically active substances (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Material Science and Antimicrobial Applications
Further extending its utility, derivatives of "this compound" have been investigated for their potential in material science and as antimicrobial agents. For instance, the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their evaluation as antimicrobial additives to oils and fuels illustrate the compound's application in developing functional materials with antimicrobial properties, potentially useful for preserving lubricants and fuel systems (Talybov, Akhmedova, & Yusubov, 2022).
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASCLTFMVVWLAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395413 |
Source
|
Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172685-68-6 |
Source
|
Record name | 2-[(3-Bromophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172685-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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